molecular formula C26H27N3O5S B606944 Dasabuvir CAS No. 1132935-63-7

Dasabuvir

Cat. No. B606944
M. Wt: 493.57468
InChI Key: NBRBXGKOEOGLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dasabuvir, also known as BMS-790052 and VIEKIRA PAK, is a direct-acting antiviral medication used in combination with other drugs to treat chronic hepatitis C virus (HCV) infection. It is a non-structural protein 5A (NS5A) inhibitor, which interferes with the replication of the virus, and is used in combination with other medications to treat certain types of HCV infection. Dasabuvir is part of a new class of direct-acting antiviral agents, which have revolutionized the treatment of HCV infection.

Scientific research applications

  • Dasabuvir as a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor: Dasabuvir effectively inhibits recombinant NS5B polymerases derived from HCV genotype 1a and 1b clinical isolates. It has shown selective inhibition of HCV genotype 1 polymerases over human/mammalian polymerases. Additionally, dasabuvir maintains activity against replicons known to confer resistance to other polymerase inhibitors (Kati et al., 2014).

  • Discovery and Preclinical Development: The introduction of dasabuvir as a NS5B polymerase inhibitor represents a significant medical advance in HCV treatment. However, it has limitations like low genotypic coverage, necessitating further research (El Kassas et al., 2017).

  • Synthesis Development: Novel coupling reactions, including copper-catalyzed and palladium-catalyzed processes, were developed during the synthesis of Dasabuvir, improving the efficiency and reducing the mutagenic impurity burden of the manufacturing process (Barnes et al., 2019).

  • Bioavailability and Formulation Challenges: Due to its low aqueous solubility, dasabuvir initially exhibited poor oral bioavailability. Subsequent development of dasabuvir monosodium monohydrate enhanced its dissolution and oral absorption, enabling effective oral delivery in HCV treatment (Chen et al., 2022).

  • Clinical Pharmacokinetics: Dasabuvir has linear pharmacokinetics suitable for twice-daily dosing, with adjustments needed in cases of severe hepatic impairment. It is metabolized by CYP2C8 and CYP3A, and its pharmacokinetic properties are not significantly altered in patients with renal impairment or dialysis (King et al., 2017).

  • Metabolism and Disposition in Humans: The biotransformation of dasabuvir primarily involves hydroxylation and subsequent glucuronidation, with most of the drug and its metabolites eliminated in feces. It is majorly metabolized by CYP2C8, followed by CYP3A4 (Shen et al., 2016).

  • Dasabuvir as a Component of Hepatitis C Treatment Regimens: In combination with other oral direct-acting antivirals, dasabuvir results in high rates of sustained virologic response in HCV genotype 1 infection. It is well-tolerated and effective in various patient populations (Gentile et al., 2014).

  • Effect on Hepatic Impairment Patients: The pharmacokinetics of dasabuvir, in combination with other antivirals, are minimally affected in subjects with mild or moderate hepatic impairment. However, significant changes in dasabuvir exposures are observed in subjects with severe hepatic impairment (Khatri et al., 2015).

  • Resistance Profile and In Silico Modeling: Dasabuvir resistance-associated substitutions (RASs) were studied, and in silico modeling of the NS5B-dasabuvir complex provided insights into the resistance mechanisms. Dasabuvir RASs were found to be baseline polymorphisms in certain HCV genotypes (Akaberi et al., 2018).

  • Approval and Usage Guidelines: Dasabuvir's approval by regulatory agencies and its use as a component in combination therapy for HCV genotype 1 were summarized, highlighting its role in contemporary HCV treatment regimens (Liu, 2015).

  • Potential Drug-Drug Interactions: Physiologically based pharmacokinetic modeling was utilized to evaluate potential drug-drug interactions between dasabuvir and other medications, like clopidogrel, highlighting considerations for coadministration and patient management (Shebley et al., 2017).

  • Broad Antiviral Applications: Beyond HCV, dasabuvir also exhibited inhibitory effects against Human Norovirus and SARS-CoV-2 in human intestinal enteroids, suggesting its potential as a broad-spectrum antiviral agent (Hayashi et al., 2021).

properties

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025953
Record name Dasabuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products.
Record name Dasabuvir
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dasabuvir

CAS RN

1132935-63-7
Record name Dasabuvir
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Record name Dasabuvir [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasabuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasabuvir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASABUVIR
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 600-mL, stainless steel, Parr® reactor was equipped with an overhead stirrer, thermocouple and a heating mantle. Tris(dibenzylideneacetone)dipalladium(0) (0.164 g, 0.179 mmol), 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (0.238 g, 0.429 mmol) and milled potassium phosphate tribasic (8.36 g, 39.4 mmol) were charged to the 600-mL reactor. The reactor was purged with argon for not less than 90 minutes. 2-Methyltetrahydrofuran (100 mL) was purged with argon for not less than 30 minutes and was transferred to the 600-mL reactor using a cannula under argon atmosphere. The reactor was tightly sealed, the contents were heated to 80° C. and stirred at this temperature for 30 minutes. A 500-mL round bottom flask equipped with a magnetic stir bar was charged with 6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate (25 g, 35.8 mmol), methanesulfonamide (4.09 g, 42.9 mmol) and ethyl acetate (200 mL), purged with argon for not less than 30 minutes with stirring and heated to 60° C. A clear solution was observed. This solution was transferred to the 600-mL reactor using a cannula under argon atmosphere. The reactor was tightly sealed, the contents were heated to 90° C. and stirred at this temperature for 14 hours. The reaction mixture was cooled to 35° C., 5% aqueous N-acetyl-L-cysteine solution (100 mL) was added and the contents were mixed for 1 hour at 35° C. Solids were collected by filtration, washed with water (2×25 mL) and ethyl acetate (3×80 mL) and were dried under high vacuum for 2-4 hours. The solids were then transferred to a 1-L, three-neck, round-bottom flask equipped with an overhead stirrer and a thermocouple. N-Acetyl-L-cysteine (0.58 g, 3.5 mmol), dimethylformamide (DMF) (100 mL) and glacial acetic acid (0.85 g) were charged to the 1-L flask; the contents were heated to 60° C. and mixed for 1 hour. The mixture was filtered through an approximately 2-inch pad of diatomaceous earth and washed with DMF (50 mL). The dark-brown/black-colored solid collected on the diatomaceous earth was discarded and the light yellow/clear filtrate was charged to a separate 1-L, three-neck, round-bottom flask equipped with an overhead stirrer, a thermocouple and a syringe pump. The DMF solution was mixed and methanol (300 mL) was added over 8 hours, while maintaining the internal temperature at 25±5° C. The white solid was collected by filtration washed with methanol (150 mL) and dried in a vacuum oven at 50° C. for not less than 8 hours. The title compound was isolated as a white solid (15.6 g, 88% yield).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0.238 g
Type
reactant
Reaction Step Four
Quantity
8.36 g
Type
reactant
Reaction Step Four
Quantity
0.164 g
Type
catalyst
Reaction Step Four
Name
Yield
88%

Synthesis routes and methods II

Procedure details

A 600-mL, stainless steel, Parr® reactor was equipped with an overhead stirrer, thermocouple and a heating mantle. Tris(dibenzylideneacetone)dipalladium(0) (0.164 g, 0.179 mmol), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine (0.208 g, 0.429 mmol) and milled potassium phosphate tribasic (8.36 g, 39.4 mmol) were charged to the 600-mL reactor. The reactor was purged with argon for not less than 90 minutes. 2-Methyltetrahydrofuran (100 mL) was purged with argon for not less than 30 minutes and was transferred to the 600-mL reactor using a cannula under argon atmosphere. The reactor was tightly sealed, the contents were heated to 80° C. and stirred at this temperature for 30 minutes. A 500-mL round bottom flask equipped with a magnetic stir bar was charged with 6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate (25 g, 35.8 mmol), methanesulfonamide (4.09 g, 42.9 mmol) and ethyl acetate (200 mL), purged with argon for not less than 30 minutes with stirring and heated to 60° C. A clear solution was observed. This solution was transferred to the 600-mL reactor using a cannula under argon atmosphere. The reactor was tightly sealed, the contents were heated to 90° C. and stirred at this temperature for 14 hours. The reaction mixture was cooled to 35° C., solids were collected by filtration, washed with ethyl acetate (300 mL) and dried under high vacuum for 2-4 hours. The solids were then transferred to a 1-L, three-neck, round-bottom flask equipped with an overhead stirrer and a thermocouple. N-Acetyl-L-cysteine (0.58 g, 3.5 mmol), dimethylformamide (DMF) (100 mL) and glacial acetic acid (0.85 g) were charged to the 1-L flask; the contents were heated to 60° C. and mixed for 1 hour. The mixture was filtered through approximately 2-inch pad of diatomaceous earth and washed with DMF (50 mL). The dark-brown/black-colored solid collected on diatomaceous earth was discarded and the light yellow/clear filtrate was charged to a separate 1-L, three-neck, round-bottom flask equipped with an overhead stirrer, a thermocouple and a syringe pump. The DMF solution was mixed and methanol (300 mL) was added over 8 hours, while maintaining the internal temperature at 25±5° C. The white solid was collected by filtration washed with methanol (150 mL) and dried in a vacuum oven at 50° C. for not less than 8 hours. The title compound was isolated as a white solid (15.8 g, 89% yield).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.208 g
Type
reactant
Reaction Step Four
Quantity
8.36 g
Type
reactant
Reaction Step Four
Quantity
0.164 g
Type
catalyst
Reaction Step Four
Name
Yield
89%

Synthesis routes and methods III

Procedure details

Tris(dibenzylideneacetone)dipalladium(0) (0.0026 g, 2.80 μmol), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine (0.0033 g, 6.72 μmol) and milled potassium phosphate tribasic (0.131 g, 0.616 mmol) were charged to a 40-mL reaction vial inside an inert atmosphere glove box. 2-Methyltetrahydrofuran (1.5 mL) was added, the vial was capped, and the contents were heated to 80° C. and stirred at this temperature for 30 minutes. The reaction mixture was cooled down to room temperature. 6-(3-tert-Butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate (0.4 g, 0.560 mmol, Example 3-7, compound (5f)), methanesulfonamide (0.064 g, 0.672 mmol) and ethyl acetate (3 mL) were added to the 40-mL reaction vial. The temperature of the closed vial was raised to 90° C. and the contents were magnetically stirred for 16 hours. HPLC analysis of the reaction mixture showed that the product was formed in 97 area % at 210 nm.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
6-(3-tert-Butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
compound ( 5f )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.0033 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Tris(dibenzylideneacetone)dipalladium(0) (0.0071 g, 7.71 μmol), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine (0.0089 g, 19.0 μmol) and milled potassium phosphate tribasic (0.360 g, 1.696 mmol) were charged to a 40-mL reaction vial inside an inert atmosphere glove box. 2-Methyltetrahydrofuran (4 mL) was added, and the closed vial and its contents were heated to 80° C. with magnetic stirring for 30 minutes. The reaction mixture was cooled down to room temperature. 6-(3-tert-Butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,1,2,3,3,3-heptafluoropropane-2-sulfonate (1.0 g, 1.542 mmol, Example 3-4, compound (5c)), methanesulfonamide (0.176 g, 1.850 mmol) and ethyl acetate (8 mL) were added to the 40-mL reaction vial. The temperature of the closed vial and its contents was raised to 90° C. and stirred for 20 hours. HPLC analysis of the reaction mixture showed that the product was formed in 95 area % at 210 nm.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
6-(3-tert-Butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,1,2,3,3,3-heptafluoropropane-2-sulfonate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
compound ( 5c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.176 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.0089 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Palladium acetate (0.0018 g, 8.09 μmol), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine (0.0086 g, 0.018 mmol) and water (0.6 μL, 0.032 mmol) were charged to a 40-mL reaction vial inside an inert atmosphere glove box. tert-Amyl alcohol (1.0 mL) was added, and the contents were heated to 80° C. and stirred at this temperature for 15 minutes. The reaction mixture was cooled down to room temperature. Potassium phosphate tribasic (0.094 g, 0.445 mmol), 6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl methanesulfonate (0.2 g, 0.404 mmol), methanesulfonamide (0.046 g, 0.485 mmol) and tert-amyl alcohol (1.5 mL) were added to the 40-mL reaction vial. The reaction temperature was raised to 110° C., and the contents were stirred for 14 hours. HPLC analysis of the reaction mixture showed that the titled compound was formed in 5 area % at 210 nm.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.094 g
Type
reactant
Reaction Step Two
Name
6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl methanesulfonate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.046 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.0086 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 μL
Type
reactant
Reaction Step Three
Quantity
0.0018 g
Type
catalyst
Reaction Step Three

Citations

For This Compound
9,620
Citations
JR King, J Zha, A Khatri, S Dutta, RM Menon - Clinical Pharmacokinetics, 2017 - Springer
… with a strong CYP2C8 inhibitor increased dasabuvir … dasabuvir exposures by less than 50%. Furthermore, coadministration of dasabuvir with a CYP3A inducer decreased dasabuvir …
Number of citations: 23 link.springer.com
JJ Feld, KV Kowdley, E Coakley, S Sigal… - … England Journal of …, 2014 - Mass Medical Soc
Background The interferon-free combination of the protease inhibitor ABT-450 with ritonavir (ABT-450/r) and the NS5A inhibitor ombitasvir (also known as ABT-267) plus the …
Number of citations: 114 www.nejm.org
I Gentile, AR Buonomo, G Borgia - Reviews on recent clinical …, 2014 - ingentaconnect.com
… , dasabuvir can be administered twice daily. In combinations with other oral DAAs, dasabuvir … In conclusion, dasabuvir is a good agent to be used in interferon-free combinations for the …
Number of citations: 72 www.ingentaconnect.com
P Ferenci, D Bernstein, J Lalezari… - … England Journal of …, 2014 - Mass Medical Soc
Background The interferon-free regimen of ABT-450 with ritonavir (ABT-450/r), ombitasvir, and dasabuvir with or without ribavirin has shown efficacy in inducing a sustained virologic …
Number of citations: 985 www.nejm.org
JP Trivella, J Gutierrez, P Martin - Expert opinion on …, 2015 - Taylor & Francis
… dasabuvir bid for 3 days followed by a regimen of dasabuvir with pegylated IFN and RBV (400 mg dasabuvir … the analogous treatment regimen with dasabuvir at 800 mg bid The control …
Number of citations: 26 www.tandfonline.com
MS Sulkowski, JJ Eron, D Wyles, R Trinh, J Lalezari… - Jama, 2015 - jamanetwork.com
Importance Patients co-infected with human immunodeficiency virus (HIV) and hepatitis C virus (HCV) are at high risk for liver disease progression. However, interferon-based …
Number of citations: 377 jamanetwork.com
F Poordad, C Hezode, R Trinh… - … England Journal of …, 2014 - Mass Medical Soc
Background Interferon-containing regimens for the treatment of hepatitis C virus (HCV) infection are associated with increased toxic effects in patients who also have cirrhosis. We …
Number of citations: 169 www.nejm.org
S Zeuzem, IM Jacobson, T Baykal… - … England Journal of …, 2014 - Mass Medical Soc
Background In this phase 3 trial we evaluated the efficacy and safety of the interferon-free combination of ABT-450 with ritonavir (ABT-450/r), ombitasvir (also known as ABT-267), …
Number of citations: 772 www.nejm.org
P Andreone, MG Colombo, JV Enejosa, I Koksal… - Gastroenterology, 2014 - Elsevier
… In conclusion, a 12-week regimen of ABT 450/ritonavir/ombitasvir and dasabuvir with or … Therefore, ABT-450/ritonavir/ombitasvir and dasabuvir without RBV is sufficient to achieve …
Number of citations: 536 www.sciencedirect.com
W Kati, G Koev, M Irvin, J Beyer, Y Liu… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… potent nonnucleoside inhibitor known as dasabuvir (ABT-333) (22). In this paper, we report the in vitro potency and resistance profiles of dasabuvir. Dasabuvir is being developed for …
Number of citations: 142 journals.asm.org

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